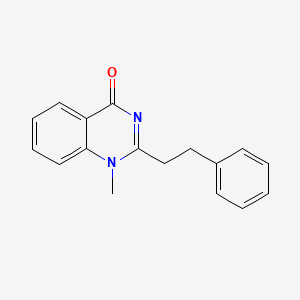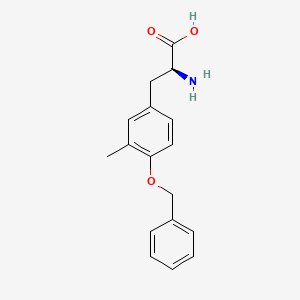
(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Its structure features a benzyl ether group and a methyl group on the aromatic ring, which can influence its reactivity and interactions with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, using a chiral catalyst. Another approach involves the use of chiral auxiliaries to direct the stereochemistry during key steps of the synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis techniques, such as the use of chiral catalysts in hydrogenation reactions. The choice of method depends on factors like cost, efficiency, and the desired purity of the final product.
Types of Reactions:
Oxidation: The benzyl ether group can be oxidized to a benzaldehyde or benzoic acid derivative under strong oxidative conditions.
Reduction: The aromatic ring can undergo hydrogenation to yield a cyclohexyl derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) are common.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base can facilitate amide formation.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Amides or other substituted products.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential interactions with enzymes and receptors, which can provide insights into its biological activity.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ether and methyl groups on the aromatic ring can influence its binding affinity and specificity. The amino acid moiety allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparación Con Compuestos Similares
- (S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid
- (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid
Comparison:
Structural Differences: The presence of different substituents on the aromatic ring or variations in the amino acid side chain can significantly alter the compound’s properties.
Reactivity: The specific substituents can influence the compound’s reactivity in chemical reactions, such as oxidation or substitution.
Biological Activity: Variations in structure can lead to differences in binding affinity and specificity for biological targets, impacting the compound’s therapeutic potential.
(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C17H19NO3 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(3-methyl-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H19NO3/c1-12-9-14(10-15(18)17(19)20)7-8-16(12)21-11-13-5-3-2-4-6-13/h2-9,15H,10-11,18H2,1H3,(H,19,20)/t15-/m0/s1 |
Clave InChI |
MPTRBGRTRXJAOD-HNNXBMFYSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)OCC2=CC=CC=C2 |
SMILES canónico |
CC1=C(C=CC(=C1)CC(C(=O)O)N)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



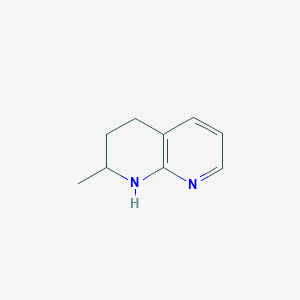
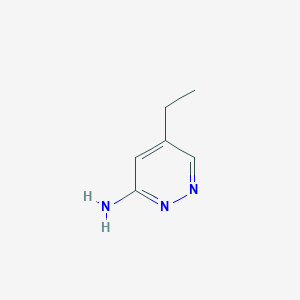
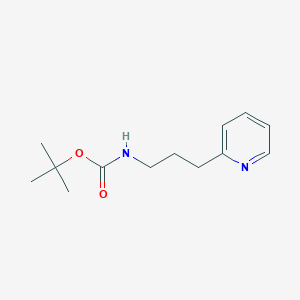
![2-Oxaspiro[3.3]heptan-5-amine](/img/structure/B15072851.png)
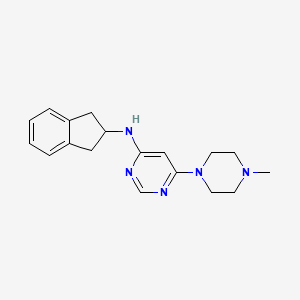
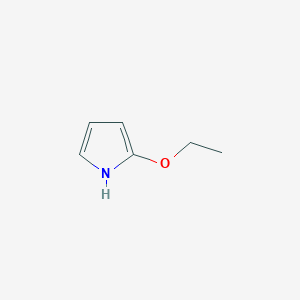


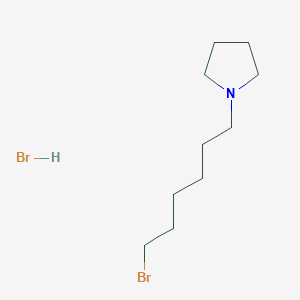

![Tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B15072886.png)
![3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B15072912.png)
